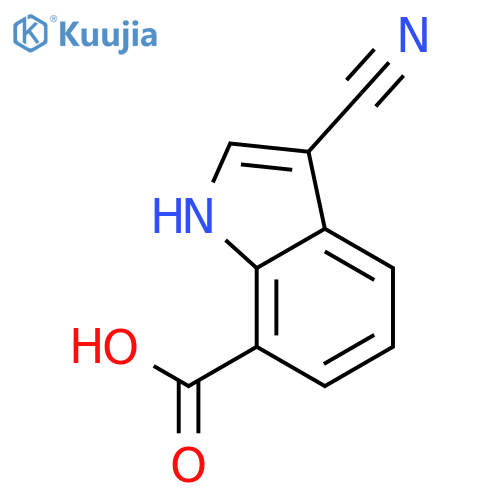

Cas no 443144-25-0 (3-Cyano-1H-indole-7-carboxylic Acid)

3-Cyano-1H-indole-7-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 3-cyano-1H-Indole-7-carboxylic acid

- 1H-Indole-7-carboxylic acid, 3-cyano-

- 3-cyanoindole-7-carboxylic acid

- FDASYGXNFLWEMM-UHFFFAOYSA-N

- 1h-indole-7-carboxylic acid,3-cyano-

- SB14730

- FCH1225885

- AK171336

- DTXSID701292413

- 443144-25-0

- SY099464

- 3-cyano-1H-indole-7-carboxylicAcid

- SCHEMBL5414753

- Z1262528529

- CS-0051396

- DA-05814

- MFCD20645853

- EN300-1590558

- AS-51503

- P12812

- AMY34841

- A872556

- AKOS023798565

- 3-Cyano-1H-indole-7-carboxylic Acid

-

- MDL: MFCD20645853

- インチ: 1S/C10H6N2O2/c11-4-6-5-12-9-7(6)2-1-3-8(9)10(13)14/h1-3,5,12H,(H,13,14)

- InChIKey: FDASYGXNFLWEMM-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1=C([H])C([H])=C([H])C2C(C#N)=C([H])N([H])C=21)=O

計算された属性

- せいみつぶんしりょう: 186.042927438g/mol

- どういたいしつりょう: 186.042927438g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 76.9

3-Cyano-1H-indole-7-carboxylic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Cyano-1H-indole-7-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1590558-1.0g |

3-cyano-1H-indole-7-carboxylic acid |

443144-25-0 | 95.0% | 1.0g |

$292.0 | 2025-02-20 | |

| Enamine | EN300-1590558-2.5g |

3-cyano-1H-indole-7-carboxylic acid |

443144-25-0 | 95.0% | 2.5g |

$509.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D497547-10G |

3-cyano-1H-indole-7-carboxylic acid |

443144-25-0 | 97% | 10g |

$1720 | 2024-07-21 | |

| Enamine | EN300-1590558-0.5g |

3-cyano-1H-indole-7-carboxylic acid |

443144-25-0 | 95.0% | 0.5g |

$228.0 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1844-1G |

3-cyano-1H-indole-7-carboxylic acid |

443144-25-0 | 97% | 1g |

¥ 1,960.00 | 2023-04-13 | |

| abcr | AB458757-500 mg |

3-Cyano-1H-indole-7-carboxylic acid |

443144-25-0 | 500mg |

€379.60 | 2023-04-22 | ||

| Chemenu | CM240033-1g |

3-Cyano-1H-indole-7-carboxylic acid |

443144-25-0 | 95% | 1g |

$548 | 2021-08-04 | |

| TRC | B428063-50mg |

3-cyano-1H-indole-7-carboxylic acid |

443144-25-0 | 50mg |

$ 150.00 | 2023-04-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1844-500MG |

3-cyano-1H-indole-7-carboxylic acid |

443144-25-0 | 97% | 500MG |

¥ 1,306.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1844-5G |

3-cyano-1H-indole-7-carboxylic acid |

443144-25-0 | 97% | 5g |

¥ 5,874.00 | 2023-04-13 |

3-Cyano-1H-indole-7-carboxylic Acid 関連文献

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

3-Cyano-1H-indole-7-carboxylic Acidに関する追加情報

Professional Introduction to 3-Cyano-1H-indole-7-carboxylic Acid (CAS No. 443144-25-0)

3-Cyano-1H-indole-7-carboxylic Acid, chemically designated as 3-cyano-1H-indole-7-carboxylic acid, is a significant compound in the realm of pharmaceutical and chemical research. With a CAS number of 443144-25-0, this molecule has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The indole core, a prominent structural motif in numerous pharmacologically active compounds, plays a crucial role in the biological activity of 3-Cyano-1H-indole-7-carboxylic Acid. The presence of both a cyano group and a carboxylic acid moiety at the 3rd and 7th positions, respectively, imparts unique reactivity and functionality to the molecule. This makes it an attractive candidate for further derivatization and exploration in drug discovery programs.

In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that indole-based compounds exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. Among these, 3-Cyano-1H-indole-7-carboxylic Acid has shown promise in preclinical studies as a precursor for developing novel therapeutic agents.

The cyano group in 3-Cyano-1H-indole-7-carboxylic Acid is particularly noteworthy for its ability to participate in various chemical transformations. It can undergo reduction to form an amine group or undergo nucleophilic substitution reactions, providing multiple pathways for structural diversification. Additionally, the carboxylic acid functionality allows for further derivatization into esters or amides, expanding the potential applications of this compound.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 3-Cyano-1H-indole-7-carboxylic Acid. These improvements have not only facilitated its use in academic research but also hold promise for industrial applications. The compound's stability under various storage conditions and its compatibility with standard synthetic protocols make it a reliable choice for researchers.

The pharmaceutical industry has been particularly interested in exploring the potential of 3-Cyano-1H-indole-7-carboxylic Acid as a building block for drug development. Its structural features align well with the requirements for bioactive molecules, making it a suitable candidate for further optimization. Several ongoing projects aim to leverage this compound to develop new treatments for various diseases, including those that are currently challenging to address with existing therapies.

Moreover, the growing interest in green chemistry has prompted researchers to investigate more sustainable synthetic routes for 3-Cyano-1H-indole-7-carboxylic Acid. Efforts are being made to minimize waste and reduce energy consumption during its production, aligning with global efforts to promote environmental responsibility. These initiatives not only enhance the economic viability of the compound but also contribute to its broader adoption in the scientific community.

In conclusion, 3-Cyano-1H-indole-7-carboxylic Acid (CAS No. 443144-25-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in advancing therapeutic solutions.

443144-25-0 (3-Cyano-1H-indole-7-carboxylic Acid) 関連製品

- 858515-65-8(4-Methyl-1H-indole-3-carboxylic acid)

- 771-50-6(1H-indole-3-carboxylic acid)

- 209920-43-4(6-Methyl-1H-indole-3-carboxylic acid)

- 30448-16-9(7-Methyl-1H-indole-3-carboxylic acid)

- 10242-02-1(5-Methyl-1H-indole-3-carboxylic acid)

- 174500-88-0(6-Cyano-1H-indole-3-carboxylic Acid)

- 467451-63-4(3-Formyl-1H-indole-7-carbonitrile)

- 889942-85-2(3-Cyano-1H-indole-4-carboxylic acid)

- 289483-83-6(4-Methyl-1H-indole-7-carboxylic acid)

- 889942-87-4(3-cyanoindole-5-carboxylic acid)